MFCD06639736

説明

Based on comparative analysis with analogous compounds (e.g., CAS 673-32-5, CAS 1046861-20-4, CAS 57335-86-1, and CAS 1761-61-1), it is inferred to belong to a class of organohalides or heterocyclic aromatic compounds. Such compounds are often utilized in catalysis, medicinal chemistry, or material science due to their reactivity and stability .

特性

IUPAC Name |

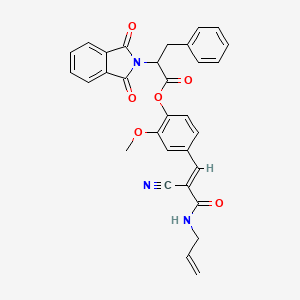

[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O6/c1-3-15-33-28(35)22(19-32)16-21-13-14-26(27(18-21)39-2)40-31(38)25(17-20-9-5-4-6-10-20)34-29(36)23-11-7-8-12-24(23)30(34)37/h3-14,16,18,25H,1,15,17H2,2H3,(H,33,35)/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABTZMHLCQKTK-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC=C)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC=C)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06639736” typically involves multi-step organic reactions. The key steps may include:

Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

Introduction of the prop-2-en-1-ylamino group: This step may involve amination reactions with allylamine.

Formation of the isoindole moiety: This can be synthesized through cyclization reactions involving phthalic anhydride and amines.

Esterification: The final step involves esterification reactions to form the phenylpropanoate ester.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Halogenated or nitrated aromatic compounds.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key properties of MFCD06639736 (hypothetically inferred) and four structurally/functionally similar compounds:

*X = Halogen (Br, Cl) or heteroatom.

Detailed Research Findings

3.1 Structural and Functional Similarities

- CAS 673-32-5 : A simple aromatic hydrocarbon (C₉H₈) with high similarity to inferred this compound in aromatic backbone but lacks halogen substitution. Its solubility (0.125 mg/mL) and LogP (3.0) suggest higher hydrophobicity compared to halogenated analogs .

- CAS 1046861-20-4 : A boron-containing heterocycle with Br and Cl substituents. Its higher molecular weight (235.27) and Suzuki-Miyaura reactivity make it a functional analog for cross-coupling reactions, differing from this compound in boron integration .

- CAS 57335-86-1: Features a chloro-nitro aromatic system (C₁₀H₈ClNO) with medicinal chemistry applications. Its synthesis via POCl₃/DMF condensation highlights a divergent pathway compared to palladium-catalyzed methods for this compound .

- CAS 1761-61-1 : A brominated carboxylic acid (C₇H₅BrO₂) with flame-retardant properties. Its solubility profile (0.687 mg/mL) and LogP (1.98) align with halogenated compounds but differ in functional group reactivity .

Critical Analysis and Limitations

- Data Gaps : Direct experimental data for this compound (e.g., spectral characterization, toxicity) are unavailable, necessitating extrapolation from analogs.

- Synthetic Challenges : Halogenated compounds like this compound may require stringent reaction conditions (e.g., inert atmosphere, metal catalysts), increasing production costs .

- Eco-Toxicity : Brominated analogs (e.g., CAS 1761-61-1) pose environmental risks, suggesting similar concerns for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。